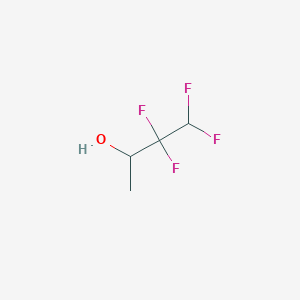

3,3,4,4-tetrafluorobutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetrafluorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O/c1-2(9)4(7,8)3(5)6/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGUZUMWYWMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880228 | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17425-25-1 | |

| Record name | 2-Butanol, 3,3,4,4-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017425251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,4,4-Tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-TETRAFLUORO-2-BUTANOL, TECH. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 3,3,4,4-tetrafluorobutan-2-ol

An In-depth Technical Guide to the Synthesis and Properties of 3,3,4,4-Tetrafluorobutan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 3,3,4,4-tetrafluorobutan-2-ol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to propose viable synthetic routes and predict its physicochemical and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel fluorinated building blocks.

Introduction: The Significance of Fluorinated Alcohols

Fluorinated alcohols are a class of organic compounds that have garnered considerable interest due to the unique properties conferred by the presence of fluorine atoms. The high electronegativity of fluorine can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules.[1] This makes fluorinated alcohols valuable intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] For instance, the incorporation of fluorinated moieties can enhance the bioavailability and prolong the half-life of drug candidates.[3]

3,3,4,4-Tetrafluorobutan-2-ol is a chiral secondary alcohol containing a tetrafluoroethyl group. While specific literature on this compound is scarce, its structure suggests it could serve as a valuable synthon for introducing the -CH(OH)CF₂CF₂H motif into larger molecules. This guide aims to bridge the current knowledge gap by proposing robust synthetic pathways and providing a detailed prediction of its key properties, thereby offering a foundational resource for its future investigation and application.

Proposed Synthetic Routes

Two primary retrosynthetic pathways are proposed for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol. These routes are based on well-established and reliable chemical transformations.

Route 1: Reduction of 3,3,4,4-Tetrafluorobutan-2-one

A straightforward and highly plausible method for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol is the reduction of its corresponding ketone, 3,3,4,4-tetrafluorobutan-2-one.[4] This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using various reducing agents.

The precursor, 3,3,4,4-tetrafluorobutan-2-one, can be synthesized through methods such as the oxidation of a suitable precursor or via reactions involving fluorinated building blocks. The reduction of the ketone to the secondary alcohol can be accomplished using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. Sodium borohydride is often preferred for its milder nature and compatibility with a wider range of functional groups.

Caption: Workflow for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol via ketone reduction.

Experimental Protocol: Reduction of 3,3,4,4-Tetrafluorobutan-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3,4,4-tetrafluorobutan-2-one (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

-

Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure 3,3,4,4-tetrafluorobutan-2-ol.

Route 2: Grignard Reaction with 2,2,3,3-Tetrafluoropropanal

An alternative and equally viable approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of 2,2,3,3-tetrafluoropropanal.[5] This can be effectively achieved using a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

This method builds the carbon skeleton by forming a new carbon-carbon bond. The precursor aldehyde, 2,2,3,3-tetrafluoropropanal, can be prepared by the oxidation of the corresponding primary alcohol, 2,2,3,3-tetrafluoropropan-1-ol. The Grignard reaction is typically carried out in an anhydrous ethereal solvent, followed by an acidic workup to protonate the resulting alkoxide.[6]

Caption: Synthesis of 3,3,4,4-tetrafluorobutan-2-ol via a Grignard reaction.

Experimental Protocol: Grignard Reaction with 2,2,3,3-Tetrafluoropropanal

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, place a solution of 2,2,3,3-tetrafluoropropanal (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Grignard Reagent: Cool the flask to 0 °C and add a solution of methylmagnesium bromide (1.1 eq) in the same solvent dropwise via the dropping funnel, maintaining a gentle reflux if necessary.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.

-

Work-up: Carefully quench the reaction by pouring the mixture over ice, followed by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the ethereal solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude alcohol can be purified by distillation under reduced pressure.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of 3,3,4,4-tetrafluorobutan-2-ol and data from analogous fluorinated and non-fluorinated alcohols.[3][7][8]

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₄H₆F₄O | Based on the chemical structure. |

| Molecular Weight | 146.08 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Typical for small alcohols. |

| Boiling Point | ~110-120 °C | Higher than butan-2-ol (~99 °C) due to increased molecular weight and polarity from fluorine atoms. |

| Density | ~1.3-1.4 g/mL | Significantly higher than butan-2-ol (~0.808 g/mL) due to the high mass of fluorine atoms. |

| Solubility | Moderately soluble in water; soluble in organic solvents. | The hydroxyl group allows for hydrogen bonding with water, while the fluorinated alkyl chain increases lipophilicity. |

Predicted Spectroscopic Data

The spectroscopic signature of 3,3,4,4-tetrafluorobutan-2-ol is expected to be highly characteristic due to the presence of the tetrafluoroethyl group.

| Spectroscopy | Predicted Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | δ 5.9 - 6.2 ppm (1H, tt, JHF ≈ 53 Hz, JHF ≈ 5 Hz, -CF₂H )δ 3.9 - 4.2 ppm (1H, m, -CH OH)δ 2.0 - 2.5 ppm (1H, br s, -OH )δ 1.3 - 1.5 ppm (3H, d, JHH ≈ 6.5 Hz, -CH₃ ) |

| ¹³C NMR | δ 115 - 120 ppm (t, JCF ≈ 240 Hz, -C F₂H)δ 110 - 115 ppm (t, JCF ≈ 250 Hz, -C F₂-)δ 65 - 70 ppm (t, JCCF ≈ 25 Hz, -C HOH)δ 20 - 25 ppm (-C H₃) |

| ¹⁹F NMR | δ -120 to -125 ppm (m, -F₂ C-CF₂H)δ -135 to -140 ppm (dt, JFH ≈ 53 Hz, JFF ≈ 10 Hz, -CF₂-CF₂ H) |

| IR (cm⁻¹) | 3600-3200 (broad, O-H stretch)3000-2850 (C-H stretch)1300-1000 (strong, C-F stretch)1100 (C-O stretch) |

Note: Predicted NMR values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.[9][10][11] The IR spectrum is expected to be dominated by a broad hydroxyl stretch and very strong carbon-fluorine stretching absorptions.[12][13]

Potential Applications and Future Directions

Given the established importance of fluorinated compounds, 3,3,4,4-tetrafluorobutan-2-ol holds promise in several areas:

-

Pharmaceutical Synthesis: It can be used as a chiral building block to introduce a tetrafluoroethyl group into drug candidates, potentially enhancing their metabolic stability and binding properties.[1]

-

Materials Science: The unique properties of the tetrafluoroethyl group could be imparted to polymers and other materials, potentially leading to applications in areas requiring high thermal stability and chemical resistance.[2]

-

¹⁹F MRI: While this specific molecule has a limited number of fluorine atoms, it could serve as a precursor for more complex ¹⁹F MRI contrast agents.[14]

The synthetic routes and predicted properties outlined in this guide provide a solid foundation for the experimental investigation of 3,3,4,4-tetrafluorobutan-2-ol. Future research should focus on the practical implementation of these synthetic methods, the thorough characterization of the compound to validate the predicted data, and the exploration of its reactivity and potential applications as a novel building block in organic synthesis.

References

- Vaynberg, J., & Ng, L. M. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. Surface Science, 577(1-3), 188-199.

- Murto, J., Kivinen, A., Korppi-Tommola, J., Viitala, R., & Hyömäki, J. (1973). Fluoroalcohols. Part 18. Infrared and Raman Spectra of the Perfluorinated t-Butyl Alcohols (CF)3COH and (CF3)3COD. Acta Chemica Scandinavica, 27, 107-120.

- Fournier, J. A., Wolke, C. T., Johnson, C. J., & Johnson, M. A. (2024). Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer. The Journal of Physical Chemistry A, 128(1), 10-17.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18472038, Butanol, fluoro-. Retrieved from [Link]

- Vaynberg, J., & Ng, L. M. (2005). Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al>2>O>3> surface. Scholars Portal, 577, 188-199.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Perfluoro-tert-Butanol: A Key Enabler for Next-Generation MRI Agents and Advanced Materials. Retrieved from [Link]

- Jiang, Z. X., et al. (2020). Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13278455, 2-Fluoro-1-butanol. Retrieved from [Link]

- Barattucci, A., et al. (2018). Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. Molecules, 23(11), 2947.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736369, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Rieke, R. D., & Wu, T. C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(20), 6931-6933.

-

Defense Technical Information Center. (2023, November 5). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

- Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2009-2032.

- Beckmann, J., et al. (2021). Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). Chemistry – A European Journal, 27(62), 17676-17684.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238389, 3,3,4,4,4-Pentafluorobutan-2-one. Retrieved from [Link]

- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(17), 11843-11854.

- Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535-3537.

-

GM Chemical. (n.d.). 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol CAS 234443-21-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Straightforward synthesis of tri- and tetra-substituted 3-trifluoromethylfurans by heterocyclization reaction of perfluoroketene dithioacetals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782589, 3,3,4,4-Tetrafluorobutan-2-one. Retrieved from [Link]

-

MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]

-

ResearchGate. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. Retrieved from [Link]

-

ResearchGate. (2025). Polyfluorine-containing chromen-4-ones: synthesis and transformations. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,3,4,4-Tetrafluorobutan-2-one | C4H4F4O | CID 2782589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Butanol, fluoro- | C4H9FO | CID 18472038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoro-1-butanol | C4H9FO | CID 13278455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. colorado.edu [colorado.edu]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3,3,4,4-Tetrafluorobutan-2-ol: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3,3,4,4-tetrafluorobutan-2-ol, a fluorinated alcohol with significant potential in medicinal chemistry and materials science. While this specific molecule is not widely cataloged with a dedicated CAS number, this document will delve into its core characteristics, plausible synthetic routes, and its prospective utility, drawing parallels with closely related and commercially available fluorinated building blocks. The principles and methodologies discussed herein are tailored for researchers, scientists, and professionals engaged in drug development and advanced materials research.

Core Identifiers and Physicochemical Landscape

Direct identifiers for 3,3,4,4-tetrafluorobutan-2-ol are not readily found in major chemical databases. However, we can extrapolate its properties and discuss a closely related, commercially available analog, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol , to provide a tangible reference point for a tetrafluorobutanol scaffold.

| Identifier | Value for 3,3,4,4-tetrafluorobutan-2-ol (Predicted) | Value for 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol[1][2][3][4][5][6] |

| CAS Number | Not Assigned | 234443-21-1 |

| Molecular Formula | C₄H₆F₄O | C₄H₅BrF₄O |

| Molecular Weight | 146.08 g/mol | 224.98 g/mol |

| IUPAC Name | 3,3,4,4-Tetrafluorobutan-2-ol | 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol |

| Synonyms | - | 4-Bromo-3,3,4,4-tetrafluorobutanol |

| Physical Form | Predicted to be a liquid | Colorless transparent liquid |

| Boiling Point | - | 146.2 °C @ 760 Torr[2] |

| Density | - | 1.769 g/mL[2] |

The introduction of fluorine atoms into organic molecules dramatically alters their physicochemical properties. For 3,3,4,4-tetrafluorobutan-2-ol, the presence of the tetrafluoroethyl group adjacent to the alcohol functionality is expected to significantly increase its acidity compared to non-fluorinated butanol. This electronic effect also influences its hydrogen bonding capabilities and lipophilicity, key parameters in drug design.[7][8][9]

Strategic Synthesis of Fluorinated Alcohols

The synthesis of fluorinated alcohols like 3,3,4,4-tetrafluorobutan-2-ol is most commonly achieved through the reduction of the corresponding ketone. This approach offers a reliable and scalable method for producing the target molecule.

Experimental Protocol: Reduction of 3,3,4,4-Tetrafluorobutan-2-one

This protocol outlines a standard laboratory procedure for the synthesis of 3,3,4,4-tetrafluorobutan-2-ol.

Core Principle: The carbonyl group of 3,3,4,4-tetrafluorobutan-2-one is reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride. The choice of a mild reagent is crucial to avoid unwanted side reactions.

Materials:

-

3,3,4,4-Tetrafluorobutan-2-one (CAS: 679-97-0)[]

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,3,4,4-tetrafluorobutan-2-one in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 3,3,4,4-tetrafluorobutan-2-ol can be purified by distillation or column chromatography.

Caption: Synthetic workflow for 3,3,4,4-tetrafluorobutan-2-ol.

Applications in Drug Discovery and Development

The incorporation of fluorinated moieties is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[8][11] Fluorine and fluoroalkyl groups can improve metabolic stability, binding affinity, and bioavailability.[8][9]

Bioisosteric Replacement and Molecular Scaffolding

The partially fluorinated alcohol motif in 3,3,4,4-tetrafluorobutan-2-ol can serve as a bioisostere for other functional groups, such as thiols or even amides in certain contexts, by acting as a hydrogen bond donor.[7] Its unique electronic properties can be leveraged to fine-tune interactions with biological targets.

Enhancing Metabolic Stability

A common strategy in drug design is to replace a hydrogen atom with fluorine to block a metabolic hotspot.[9] The tetrafluoroethyl group in 3,3,4,4-tetrafluorobutan-2-ol is chemically robust and resistant to oxidative metabolism, which can increase the half-life of a drug molecule.

Caption: Logic diagram of fluorination benefits in drug design.

Safety and Handling

As with all fluorinated organic compounds, proper safety precautions must be observed when handling 3,3,4,4-tetrafluorobutan-2-ol and its precursors. While a specific Safety Data Sheet (SDS) is not available for the title compound, the SDS for the related 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol provides valuable guidance.[12]

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[13][14][15] In case of contact, rinse thoroughly with water.[12][13][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[3][13]

Hazard Statements for 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol:

-

H302: Harmful if swallowed.[12]

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Conclusion

3,3,4,4-tetrafluorobutan-2-ol represents a valuable, albeit not commonly cataloged, building block for the synthesis of advanced pharmaceuticals and materials. Its synthesis via the reduction of the corresponding ketone is a straightforward and adaptable process. The strategic incorporation of this and similar fluorinated motifs into molecular scaffolds offers a powerful tool for modulating physicochemical and pharmacological properties, ultimately leading to the development of more effective and safer therapeutic agents. Researchers are encouraged to consider the principles outlined in this guide for the rational design and synthesis of next-generation fluorinated compounds.

References

-

PubChem. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol. National Center for Biotechnology Information. [Link]

-

GM Chemical. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol CAS 234443-21-1. [Link]

-

PubChem. 3,3,4,4,4-Pentafluorobutan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3,4,4-Tetrafluorobutan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. National Center for Biotechnology Information. [Link]

-

Covestro. Safety Data Sheet. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

National Institutes of Health. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

Airgas. Safety Data Sheet. [Link]

-

ResearchGate. Pharmaceutical applications of organofluorine compounds. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed Central. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. [Link]

-

ResearchGate. Next generation organofluorine containing blockbuster drugs. [Link]

Sources

- 1. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol | C4H5BrF4O | CID 2736369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol [234443-21-1] | China Manufacturer [gmchemix.com]

- 3. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol | 234443-21-1 [sigmaaldrich.com]

- 4. 234443-21-1 CAS MSDS (4-Bromo-3,3,4,4-tetrafluorobutan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. canbipharm.com [canbipharm.com]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. angenechemical.com [angenechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. airgas.com [airgas.com]

An In-depth Technical Guide to the Solubility and Miscibility of 3,3,4,4-Tetrafluorobutan-2-ol

Foreword: The Emerging Role of Fluorinated Alcohols in Advanced Drug Development

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing drug efficacy, metabolic stability, and bioavailability.[1][2][3] Fluorinated alcohols, a unique class of organofluorine compounds, are attracting significant research attention due to their distinct physicochemical properties, including high polarity, strong hydrogen-bonding capabilities, and often low nucleophilicity.[4][5] These characteristics make them valuable as specialized solvents, reaction media, and key building blocks in the synthesis of novel therapeutic agents.[4][5] This guide focuses on a specific, promising member of this class: 3,3,4,4-tetrafluorobutan-2-ol. We will delve into its theoretical solubility and miscibility profiles, underpinned by an understanding of its molecular architecture. More critically, this document provides robust, field-proven experimental protocols to empower researchers to quantitatively assess these parameters in their own laboratories.

Molecular Structure and Its Implications for Solubility

The solubility and miscibility of a compound are fundamentally dictated by its intermolecular interactions with the solvent. The structure of 3,3,4,4-tetrafluorobutan-2-ol (CAS No: 17425-25-1) offers a compelling duality.

-

The Hydrophilic Head: The secondary alcohol (-OH) group is a potent hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule, suggesting favorable interactions with polar solvents, particularly those capable of hydrogen bonding, such as water and lower alcohols.[6]

-

The Fluorinated Hydrophobic Tail: The CF2-CHF2 moiety introduces a significant nonpolar, lipophilic character. The high electronegativity of fluorine atoms leads to strong C-F bonds and a reduction in the polarizability of this portion of the molecule. This fluorinated tail will seek to interact with nonpolar or weakly polar solvents through van der Waals forces.

This amphipathic nature—possessing both polar and nonpolar regions—suggests a nuanced and highly useful solubility profile, potentially bridging the gap between aqueous and organic phases.

Predicted Solubility and Miscibility Profile

Based on the "like dissolves like" principle and the known properties of similar fluorinated alcohols, we can predict the solubility and miscibility of 3,3,4,4-tetrafluorobutan-2-ol in a range of common laboratory solvents.

| Solvent Class | Example Solvent | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Water | Partially Soluble to Miscible | The hydroxyl group will form strong hydrogen bonds with water, but the tetrafluorinated tail may limit full miscibility, especially compared to a non-fluorinated analogue like 2-butanol.[6] |

| Methanol, Ethanol | Miscible | The alcohol functional groups are highly compatible, and the alkyl chains are short, allowing for effective hydrogen bonding and dipole-dipole interactions.[7] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Miscible | The ketone and ether functionalities can act as hydrogen bond acceptors for the alcohol's hydroxyl group, and the overall polarities are compatible. |

| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is a powerful, highly polar solvent capable of strong hydrogen bond acceptance, which should readily solvate the alcohol. | |

| Nonpolar | Hexane, Toluene | Partially Soluble to Soluble | The fluorinated tail will have favorable interactions with these nonpolar solvents. However, the polar hydroxyl group will be disfavored, likely preventing full miscibility. |

| Dichloromethane (DCM) | Soluble | DCM has a moderate polarity and can engage in dipole-dipole interactions, offering a balance that can solvate both the polar and nonpolar ends of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for quantifying the solubility of a liquid solute in a solvent.

Workflow for Solubility Determination

Caption: Figure 1: Isothermal Equilibrium Solubility Workflow

Step-by-Step Methodology

-

Materials & Equipment:

-

3,3,4,4-tetrafluorobutan-2-ol

-

Selected solvents (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for alternative quantification.

-

-

Procedure:

-

Preparation: Add a known volume (e.g., 2.0 mL) of the chosen solvent to a glass vial.

-

Creating a Saturated Solution: Add 3,3,4,4-tetrafluorobutan-2-ol dropwise until a second phase (undissolved liquid) is clearly visible and persists, ensuring an excess of the solute.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solvent is fully saturated. Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: Remove the vial from the shaker and let it stand undisturbed at the same temperature until the undissolved solute has completely settled, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a pipette or syringe.

-

Quantification (Gravimetric Method):

-

Dispense the aliquot into a pre-weighed vial.

-

Record the total weight of the vial and the sample.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute (Boiling point of 3,3,4,4-tetrafluorobutan-2-ol is approximately 109-110 °C).[8]

-

Once the solvent is fully removed, weigh the vial containing the solute residue.

-

The difference in weight gives the mass of the dissolved solute. Calculate the solubility in g/L or mg/mL.

-

-

Quantification (Chromatographic Method - Higher Precision):

-

Prepare a series of calibration standards of 3,3,4,4-tetrafluorobutan-2-ol in the chosen solvent.

-

Take the sampled supernatant and perform a calibrated dilution.

-

Analyze the diluted sample using a validated GC or HPLC method.

-

Determine the concentration from the calibration curve. This method is preferred for its accuracy and ability to detect lower solubility levels.

-

-

Experimental Protocol for Miscibility Determination

Miscibility is an absolute property; two liquids are either miscible in all proportions or they are not. A simple visual test is often sufficient for determination.

Workflow for Miscibility Testing

Caption: Figure 2: Multi-Proportion Miscibility Testing Workflow

Step-by-Step Methodology

-

Materials & Equipment:

-

3,3,4,4-tetrafluorobutan-2-ol

-

Selected test liquids

-

Clear glass test tubes or vials with caps

-

Graduated cylinders or pipettes

-

Vortex mixer

-

-

Procedure:

-

Testing Multiple Ratios: To ensure true miscibility, it is crucial to test several ratios. For each test liquid, prepare three separate vials:

-

Vial 1: 1 part 3,3,4,4-tetrafluorobutan-2-ol to 9 parts test liquid (e.g., 0.5 mL + 4.5 mL).

-

Vial 2: 5 parts 3,3,4,4-tetrafluorobutan-2-ol to 5 parts test liquid (e.g., 2.5 mL + 2.5 mL).

-

Vial 3: 9 parts 3,3,4,4-tetrafluorobutan-2-ol to 1 part test liquid (e.g., 4.5 mL + 0.5 mL).

-

-

Mixing: Cap each vial securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Initial Observation: Immediately after mixing, visually inspect the solution against a well-lit background.

-

Stability Observation: Allow the vials to stand undisturbed at room temperature for 24 hours.[10] Re-examine them for any signs of phase separation. True miscibility requires the mixture to remain a single homogeneous phase indefinitely.[10]

-

Application of Data in a Research and Development Context

Accurate solubility and miscibility data for 3,3,4,4-tetrafluorobutan-2-ol are critical for its effective use:

-

Drug Formulation: Understanding its solubility in pharmaceutically acceptable solvents is the first step in developing liquid formulations for oral or parenteral administration. Its potential to solubilize both polar and nonpolar active pharmaceutical ingredients (APIs) makes it a candidate for complex co-solvent systems.

-

Synthetic Chemistry: As a reaction medium, its unique properties can influence reaction rates and selectivity.[5] Miscibility data is essential for choosing appropriate co-solvents and ensuring a homogeneous reaction environment. For post-reaction workup, its immiscibility with certain solvents (e.g., water or hexane) can be exploited for efficient liquid-liquid extractions.

-

Material Science: Fluorinated compounds are used in the development of advanced materials. Solubility data is key to processing and casting polymers or creating specialized coatings.[1]

Safety and Handling

While specific toxicology data for 3,3,4,4-tetrafluorobutan-2-ol is not widely available, it should be handled with the care afforded to other fluorinated organic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

General Precautions: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. A review of the SDS for a similar compound, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol, indicates hazards such as skin, eye, and respiratory irritation.[11]

Conclusion

3,3,4,4-Tetrafluorobutan-2-ol is a compound with significant potential, stemming from the unique properties imparted by its fluorinated structure. While comprehensive public data on its solubility and miscibility is sparse, this guide provides a strong theoretical framework for predicting its behavior and, more importantly, detailed, actionable protocols for its empirical determination. By following these self-validating experimental workflows, researchers in drug development and other scientific fields can generate the high-quality data needed to unlock the full potential of this promising fluorinated alcohol.

References

-

American Chemical Society. (n.d.). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]

-

Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Gattefossé. (n.d.). Miscibility and dispersability test. Retrieved from [Link]

- Unknown Source. (2006). Miscibility.

-

Wikipedia. (n.d.). Fluoroalcohol. Retrieved from [Link]

-

Study.com. (n.d.). Miscible Liquids | Definition & Examples. Retrieved from [Link]

-

Scribd. (n.d.). Alcohol Solubility Test - Ethanol. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

-

Academic Journals. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,4,4,4-Pentafluorobutan-2-ol. Retrieved from [Link]

-

GM Chemical. (n.d.). 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol CAS 234443-21-1. Retrieved from [Link]

-

ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development. Retrieved from [Link]

-

RSC Education. (n.d.). The properties of alcohols | Class experiment. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 3: Alcohol Analysis (Experiment). Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 3,3,4,4,4-Pentafluoro-2-butanone. Retrieved from [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

Airgas. (2017). SAFETY DATA SHEET. Retrieved from [Link]

- Unknown Source. (n.d.).

-

PubChem. (n.d.). 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol. Retrieved from [Link]

-

Waters Help Center. (2025). Solvent miscibility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Miscibility Chart. Retrieved from [Link]

- Unknown Source. (n.d.). Solvent Miscibility Table.

-

Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

-

MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]

Sources

- 1. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 7. scribd.com [scribd.com]

- 8. 3,3,4,4-Tetrafluorobutan-2-ol CAS#: 17425-25-1 [m.chemicalbook.com]

- 9. study.com [study.com]

- 10. Miscibility and dispersability test ⋅ Gattefossé [gattefosse.com]

- 11. angenechemical.com [angenechemical.com]

The Double-Edged Sword: A Technical Guide to the Thermal Stability and Degradation of Fluorinated Compounds in Drug Development

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. Celebrated for its ability to enhance metabolic stability, binding affinity, and bioavailability, fluorine is often hailed as a "magic bullet."[1] However, the very strength of the carbon-fluorine (C-F) bond that confers these desirable properties also presents unique challenges regarding the thermal stability and degradation of these compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core principles governing the thermal behavior of fluorinated pharmaceuticals. It moves beyond simplistic data reporting to offer field-proven insights into the causality behind experimental choices and the establishment of self-validating protocols for stability assessment.

The Foundation: Understanding the Carbon-Fluorine Bond's Apparent Invincibility

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy typically exceeding 109 kcal/mol.[2] This exceptional strength is a primary reason why fluorine substitution is frequently employed to block metabolically labile sites in a drug candidate, thereby reducing clearance and preventing the formation of reactive metabolites.[2][3] This inherent stability contributes to the perception of fluorinated compounds as being highly robust.

However, this view of the C-F bond as universally stable is an oversimplification in the context of pharmaceutical development. While homolytic cleavage (breaking the bond to form two radicals) requires significant energy input, heterolytic cleavage (breaking the bond to form ions) can occur under much milder, pharmaceutically relevant conditions.[2] Factors such as the presence of intramolecular nucleophiles or the action of drug-metabolizing enzymes can facilitate the release of fluoride ions, a process that has significant implications for a drug's stability, efficacy, and safety.[2][4]

Modes of Thermal Degradation: Beyond Simple Pyrolysis

While high-temperature incineration is a concern for persistent environmental fluorinated pollutants, the thermal degradation pathways relevant to drug development are often more subtle and occur under less extreme conditions. Forced degradation studies, a regulatory requirement, are designed to elucidate these pathways by subjecting the drug substance to stress conditions, including elevated temperatures.[5][6]

Intramolecular Nucleophilic Displacement

A significant pathway for the degradation of certain fluorinated pharmaceuticals involves the intramolecular attack of a nucleophilic group on the carbon atom bearing the fluorine. This is particularly relevant for monofluorinated alkyl groups. For instance, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition in solution at elevated temperatures (e.g., 50°C), where the nitrogen atom of the pyrrolidine ring displaces the fluoride.[2][4]

Elimination Reactions

Beta-fluoro carbonyl compounds that possess an acidic alpha-proton can be susceptible to instability, leading to the elimination of hydrogen fluoride (HF).[2] This can be a concern during formulation and storage, particularly if the pH and temperature are not carefully controlled.

Influence of Molecular Architecture

The stability of a fluorinated compound is not solely dependent on the C-F bond itself but is heavily influenced by the surrounding molecular architecture. For example, the stability of a fluorinated indole ring system has been shown to increase in the order of CH₂F < CHF₂ ≪ CF₃.[2][4] This highlights the importance of considering the electronic effects of the entire molecule when assessing thermal stability.

A Framework for Assessing Thermal Stability: Self-Validating Protocols

A robust assessment of the thermal stability of a fluorinated API is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][7][8] The goal is not merely to identify degradation but to understand its kinetics and mechanisms, thereby informing formulation, packaging, and storage decisions.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[5][6][9] These studies involve subjecting the API and drug product to conditions more severe than accelerated stability testing, including high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[7][8]

Table 1: Typical Conditions for Thermal Stress Testing in Forced Degradation Studies

| Stress Condition | Typical Temperature Range | Duration | Purpose |

| Solid-State Thermal | 50°C, 60°C, or higher | Varies (e.g., days to weeks) | To identify thermally labile functional groups and solid-state degradation pathways. |

| Solution-State Thermal | 50°C - 70°C | Varies (e.g., hours to days) | To assess stability in solution, relevant for liquid formulations and manufacturing processes. |

Key Analytical Techniques

A multi-faceted analytical approach is essential for a comprehensive understanding of thermal degradation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the workhorse for separating and quantifying the parent drug and its degradation products.[5] The development of a stability-indicating method that can resolve all significant degradants from the API is a primary goal of forced degradation studies.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the structural elucidation of degradation products. By providing mass-to-charge ratio information, it allows for the identification of unknown impurities formed during thermal stress.[5]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is a valuable tool for determining the onset of thermal decomposition and can provide information on the overall thermal stability of the API.[]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, phase transitions, and decomposition events, providing a comprehensive thermal profile of the drug substance.[]

Experimental Protocol: Forced Thermal Degradation of a Fluorinated API

Objective: To investigate the thermal degradation profile of a novel fluorinated API in both solid and solution states and to identify major degradation products.

Methodology:

-

Sample Preparation:

-

Solid State: Accurately weigh 10 mg of the API into three separate, appropriate glass vials.

-

Solution State: Prepare a 1 mg/mL solution of the API in a relevant solvent system (e.g., 50:50 acetonitrile:water). Transfer 10 mL of this solution into three separate, appropriate glass vials.

-

Control Samples: Prepare identical solid and solution samples to be stored at refrigerated conditions (2-8°C) and protected from light.

-

-

Stress Conditions:

-

Place one set of solid and solution vials in a calibrated oven at 60°C.

-

Place a second set of solid and solution vials in a calibrated oven at 80°C.

-

-

Time Points:

-

Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week). The exact time points may need to be adjusted based on the lability of the compound.

-

-

Sample Analysis:

-

HPLC-UV/PDA:

-

For solid samples, dissolve the contents of the vial in a known volume of solvent to achieve a target concentration (e.g., 0.1 mg/mL).

-

For solution samples, dilute to the same target concentration.

-

Inject the samples onto a validated stability-indicating HPLC method.

-

Quantify the peak area of the parent API and any observed degradation products. Calculate the percentage degradation.

-

-

LC-MS:

-

Analyze the stressed samples using an LC-MS system to obtain mass spectra of the degradation products.

-

Use the mass-to-charge ratios to propose structures for the observed degradants.

-

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control samples to identify new peaks corresponding to degradation products.

-

Plot the percentage of API remaining versus time for each temperature to understand the degradation kinetics.

-

Use the LC-MS data to propose degradation pathways.

-

Visualization of Concepts

Logical Flow of a Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Causality in Thermal Degradation of a Fluorinated API

Caption: Factors influencing the thermal degradation of fluorinated APIs.

Conclusion: A Call for Vigilance

The incorporation of fluorine into drug candidates offers undeniable advantages, but it is not a guarantee of absolute stability. A thorough understanding of the potential thermal degradation pathways of fluorinated compounds is not merely an academic exercise but a crucial aspect of ensuring drug safety and efficacy. By moving beyond a simplistic reliance on the inherent strength of the C-F bond and embracing a rigorous, mechanistically informed approach to stability testing, drug development professionals can better navigate the complexities of these valuable therapeutic agents. The self-validating nature of a well-designed forced degradation study, grounded in the principles of analytical chemistry and physical organic chemistry, provides the authoritative data necessary to meet regulatory expectations and, most importantly, to deliver safe and stable medicines to patients.

References

-

Kumar, A., & Rosen, B. P. (2021). Late-stage fluorination in drug design. Chemical Science, 12, 7789-7800. [Link]

-

Taylor, R. E. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(5), 455-458. [Link]

-

Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 956-960. [Link]

-

Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3875-3891. [Link]

-

Celik, A., et al. (2025). Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking. The Journal of Physical Chemistry B. [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

-

Celik, A., et al. (2025). Thermal Degradation Energy Landscapes of Fluorofentanyls: Probing the Mechanisms and Energetics of Bond Breaking. ChemRxiv. [Link]

-

Pradhan, D. P., & Mukthinuthalapati, M. A. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3). [Link]

-

New, A. P., et al. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 889(1-2), 177-184. [Link]

-

Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

Bajaj, S., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

-

Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. ResearchGate. [Link]

-

Fengchen. (2025). What are the regulatory requirements for fluorinated pharmaceutical intermediates?. Fengchen Group Co., Ltd. [Link]

-

Challener, C. (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology, 39(10). [Link]

-

Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Reddy, G. S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. rsc.org [rsc.org]

- 9. acdlabs.com [acdlabs.com]

molecular structure and conformation of tetrafluorinated butanols

An In-Depth Technical Guide to the Molecular Structure and Conformation of Tetrafluorinated Butanols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development and materials science. Fluorination profoundly alters a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed examination of the molecular structure and conformational landscape of tetrafluorinated butanols, a class of compounds where the interplay between fluorine's inductive effects and its capacity for non-covalent interactions dictates molecular preference. We will explore the causality behind experimental and computational choices for elucidating these structures, focusing on the critical role of intramolecular hydrogen bonding (IMHB) and rotational isomerism. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how fluorination impacts molecular architecture and function.

Introduction: The Fluorine Factor in Aliphatic Alcohols

Fluorinated alcohols are more than just analogues of their hydrogenated counterparts; they are unique chemical entities with distinct properties. The high electronegativity of fluorine introduces strong inductive effects, which can significantly increase the hydrogen-bond donating capacity of the hydroxyl group.[1][2] This enhanced acidity, coupled with the potential for fluorine to act as a weak hydrogen-bond acceptor, creates a complex conformational environment.[3] In acyclic systems like butanol, where rotational freedom exists around multiple carbon-carbon single bonds, the presence of four fluorine atoms introduces a fascinating challenge in conformational control and prediction. Understanding the preferred three-dimensional structures of tetrafluorinated butanols is paramount for designing molecules with tailored properties, as conformation directly influences biological activity and material performance.

The Conformational Landscape: A Balance of Forces

The conformation of a tetrafluorinated butanol is not random. It is the result of a delicate balance between several competing intramolecular forces. The dominant conformers represent the lowest energy states in this complex landscape.

Rotational Isomerism

Like simple alkanes, the carbon backbone of butanol can adopt different staggered conformations, primarily described as anti (or trans) and gauche.[4][5] The relative stability of these rotamers is significantly perturbed by fluorination. The introduction of bulky, electronegative fluorine atoms alters the steric and electronic environment, often favoring specific gauche arrangements to minimize repulsive interactions or to enable stabilizing ones.[6]

The Decisive Role of Intramolecular Hydrogen Bonding (IMHB)

A primary determinant of conformational preference in many fluorinated alcohols is the formation of an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom (OH···F).[3] While fluorine is generally a weak hydrogen bond acceptor, the entropic advantage of forming a five- or six-membered ring can make this interaction a significant stabilizing force.[7]

For an isomer like 3,3,4,4-tetrafluoro-1-butanol , an IMHB would create a six-membered ring, which is geometrically favorable. The existence and strength of this bond dictate the orientation of the C-O bond relative to the fluorinated portion of the molecule. This interaction effectively "locks" the molecule into a specific conformation, reducing its flexibility.[3]

Caption: Logical relationship between conformers of a tetrafluorinated butanol.

Methodologies for Conformational Elucidation

A multi-pronged approach combining experimental spectroscopy and computational chemistry is essential for accurately mapping the conformational preferences of tetrafluorinated butanols.

Experimental Techniques

NMR is arguably the most powerful tool for studying conformation in solution.

-

Rationale: The key to using NMR is the analysis of scalar (J) couplings. Specifically, the coupling constant between the hydroxyl proton and a nearby fluorine atom (¹hJOH,F) provides direct evidence of a through-space hydrogen bond.[7][8] Larger coupling values indicate a higher population of the H-bonded conformer. Vicinal couplings (³JH,H) along the carbon backbone also provide crucial information about dihedral angles.

-

Self-Validation: The observation of a ¹hJOH,F coupling is self-validating evidence for an IMHB. To ensure this is not an intermolecular effect, experiments should be run at different concentrations; an intramolecular coupling will be concentration-independent.

-

Rationale: IR spectroscopy probes the vibrational frequencies of bonds. The O-H stretching frequency (νOH) is highly sensitive to its environment.[9] A "free" hydroxyl group (not involved in H-bonding) shows a sharp absorption band at a higher frequency (typically ~3600-3650 cm⁻¹), while an H-bonded hydroxyl group exhibits a broader band at a lower frequency.[9][10] The presence of a lower-frequency band in a dilute solution of a tetrafluorinated butanol is strong evidence for an IMHB.

-

Self-Validation: Comparing the spectra in a non-polar solvent (like CCl₄) with a hydrogen-bond accepting solvent (like DMSO) can validate the assignment. The IMHB band should persist in the non-polar solvent, whereas it will be replaced by bands corresponding to intermolecular H-bonding to the solvent in DMSO.

Computational Chemistry

Quantum chemical calculations are indispensable for visualizing conformers, determining their relative energies, and rationalizing experimental findings.[1][11]

-

Rationale: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to perform a conformational search and identify all stable energy minima.[3][6] These calculations provide crucial quantitative data, such as relative energies (ΔE), dihedral angles, and predicted spectroscopic parameters that can be compared directly with experimental results.

-

Trustworthiness: To ensure trustworthiness, multiple levels of theory (e.g., different functionals and basis sets) should be employed to check for consistency. Furthermore, post-calculation analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the strength and nature of the OH···F interaction, validating the chemical intuition.[3][8]

Caption: Integrated workflow for conformational analysis.

Quantitative Data & Protocols

Summary of Conformational Parameters (Hypothetical Data for 3,3,4,4-Tetrafluoro-1-butanol)

The following table summarizes theoretical data for the two most stable conformers of 3,3,4,4-tetrafluoro-1-butanol, as would be derived from computational studies. This illustrates the type of quantitative data generated in such an analysis.

| Conformer | Key Dihedral Angle (C2-C1-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) | OH···F Distance (Å) | Predicted ¹hJOH,F (Hz) |

| Gauche (IMHB) | ~60° | 0.00 | ~85% | ~2.05 | ~6.5 |

| Anti (Extended) | ~180° | 1.50 | ~15% | >3.00 | <0.5 |

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the tetrafluorinated butanol in 0.6 mL of a dry, non-polar deuterated solvent (e.g., CDCl₃ or CCl₄). The use of a rigorously dried solvent is critical to prevent the exchange of the hydroxyl proton with residual water, which would obscure the OH signal and its couplings.[7]

-

Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Carefully inspect the multiplicity of the OH proton signal. A doublet or more complex multiplet suggests coupling to other nuclei.

-

¹⁹F-Decoupled ¹H Spectrum: Acquire a ¹H{¹⁹F} spectrum. In this experiment, all fluorine nuclei are irradiated, causing any couplings between ¹H and ¹⁹F to collapse.

-

Analysis: If the OH signal simplifies from a multiplet in the standard ¹H spectrum to a singlet (or a simpler multiplet due to only H-H couplings) in the ¹H{¹⁹F} spectrum, this provides unambiguous evidence of H-F coupling. The magnitude of the coupling constant (¹hJOH,F) can be measured from the original ¹H spectrum and directly correlates with the presence and strength of the IMHB.[8]

-

Initial Structure Generation: Build the tetrafluorinated butanol isomer in a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search using a low-level theory (e.g., molecular mechanics or semi-empirical method) to identify a broad range of potential low-energy structures.

-

Geometry Optimization: Take the lowest-energy conformers from the initial search and perform full geometry optimizations using a higher level of theory, such as DFT with a suitable functional (e.g., MPWB1K or M06-2X) and a Pople-style or Dunning-style basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[3][11] Include a solvent model (e.g., SMD or IEFPCM) to match experimental conditions.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

Energy Analysis: Compare the Gibbs free energies of all confirmed conformers to determine their relative stabilities and calculate their expected Boltzmann populations at a given temperature.

-

Interaction Analysis (Optional but Recommended): Perform an NBO analysis on the most stable conformer(s) to identify and quantify the stabilization energy (E⁽²⁾) of the nF → σ*OH orbital interaction, which corresponds to the OH···F hydrogen bond.[3]

Caption: Representative potential energy diagram for C-C bond rotation.

Conclusion and Outlook

The are governed by a sophisticated interplay of steric, electronic, and non-covalent interactions, with the intramolecular OH···F hydrogen bond often playing a decisive role. By employing a synergistic combination of high-resolution NMR and IR spectroscopy with robust quantum chemical calculations, a detailed and validated model of the conformational landscape can be constructed. The insights gained from such analyses are critical for drug development professionals and materials scientists, as they provide a rational basis for modulating molecular properties. Understanding how to leverage fluorination to control conformation opens the door to designing next-generation pharmaceuticals and advanced materials with precisely engineered characteristics.

References

-

Truax, D. R., Wieser, H., Lewis, P. N., & Roche, R. S. (1974). Conformational analysis of some fluoro alcohols. CNDO/2 calculations, infrared evidence, and dipole moments. Journal of the American Chemical Society. [Link][12]

-

Cormanich, R., Rittner, R., & Freitas, M. P. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. ChemPhysChem. [Link][3]

-

Bogdan, E., Compain, G., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link][1]

-

Jäger, W., et al. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. The Journal of Physical Chemistry Letters. [Link][13]

-

Filipe, E. J. M., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations. The Journal of Physical Chemistry B. [Link][9]

-

Linclau, B., et al. (2025). The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding. Chemistry – A European Journal. [Link][2]

-

Linclau, B., et al. (2025). The Conformational Electrostatic Potential as Predictor for the Influence of Fluorination on Alcohol Hydrogen Bonding: Identification of a CF2H‐Mediated Cooperative Effect. ResearchGate. [Link][14]

-

Filipe, E. J. M., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations. Universidade NOVA de Lisboa. [Link][10]

-

Linclau, B., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Semantic Scholar. [Link][6]

-

Poole, W. G., Péron, F., et al. (2017). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link][11]

-

University of Southampton. Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. [Link][7]

-

Mishra, S. K. (2021). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. [Link][8]

-

NIST. (n.d.). 3,3,4,4-Tetrafluoro-1-butanol. NIST Chemistry WebBook. [Link][15]

-

Ōki, M. (2013). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B. [Link][4]

-

Campos-Vallette, M., & Rey-Lafon, M. (1984). Molecular structure of the rotational isomers in short chain n-perfluoroalkanes. Journal of Molecular Structure. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of rotational isomers and developments derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Molecular structure of the rotational isomers in short chain n-perfluoroalkanes / Journal of Molecular Structure, 1984 [sci-hub.ru]

- 6. [PDF] A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]

- 7. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations [mdpi.com]

- 9. Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novaresearch.unl.pt [novaresearch.unl.pt]

- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3,3,4,4-Tetrafluoro-1-butanol [webbook.nist.gov]

A Researcher's Comprehensive Guide to the Safe Handling and Toxicity of Fluorinated Alcohols

Introduction: The Utility and Understated Risks of Fluorinated Alcohols in Advanced Research

Fluorinated alcohols, particularly 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), are indispensable solvents and reagents in modern chemical synthesis, peptide chemistry, and drug development. Their unique properties, including high polarity, moderate volatility, and the ability to form strong hydrogen bonds, make them powerful tools for solubilizing complex molecules and influencing reaction pathways. However, the very characteristics that make these compounds valuable also contribute to their significant, and often underestimated, health and safety risks. This guide provides an in-depth technical overview of the safety, handling, and toxicity of TFE and HFIP, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural instructions to elucidate the scientific rationale behind recommended safety protocols, empowering you to cultivate a culture of intrinsic safety within your laboratory.

Section 1: Toxicological Profile and Health Hazards

A thorough understanding of the toxicological properties of fluorinated alcohols is fundamental to their safe use. Both TFE and HFIP are classified as hazardous substances with the potential for severe acute and chronic health effects.

Acute Toxicity

Exposure to TFE and HFIP can cause immediate and severe health consequences through inhalation, skin contact, and ingestion.

-

2,2,2-Trifluoroethanol (TFE): TFE is classified as a toxic substance. Acute oral exposure can be fatal, and inhalation of its vapors can cause severe respiratory irritation, pulmonary edema, and systemic toxicity.[1][2] Skin contact can lead to significant irritation and absorption through the skin in harmful amounts is possible.[1] Direct contact with the eyes will cause severe irritation and may result in corneal injury.[1]

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a corrosive substance that can cause severe burns upon contact with the skin, eyes, and respiratory tract.[3][4] Inhalation of HFIP vapors may lead to respiratory distress, coughing, and potential chemical pneumonitis.[5] Ingestion can cause severe irritation and perforation of the digestive tract.[5] Eye contact is particularly hazardous, with the potential for irreversible damage and blindness.[3]

Chronic and Systemic Toxicity

Prolonged or repeated exposure to fluorinated alcohols can lead to significant target organ damage.

-

2,2,2-Trifluoroethanol (TFE): Chronic exposure to TFE has been shown to be a testicular toxicant in animal studies, with the potential to impair fertility.[1][2] It is also toxic to the blood, bladder, brain, and upper respiratory tract.[2]

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): While specific long-term studies are less common, the corrosive nature of HFIP suggests that chronic exposure can lead to persistent irritation and damage to the skin, eyes, and respiratory system.

Occupational Exposure Limits

As of the date of this publication, specific official Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for TFE and HFIP have not been established.[1][6] However, a Workplace Environmental Exposure Level (WEEL) has been recommended for TFE.

-

2,2,2-Trifluoroethanol (TFE): A recommended WEEL of 0.3 ppm as an 8-hour time-weighted average (TWA) has been established, based on testicular effects observed in animal studies.[7]

The absence of established OELs for HFIP does not imply that it is safe; rather, it underscores the need for a highly cautious approach, implementing the most stringent engineering controls and personal protective equipment to minimize any potential exposure.

Section 2: Physical and Chemical Hazards

Beyond their toxicological properties, the physical and chemical characteristics of fluorinated alcohols present additional laboratory hazards.

Flammability

-

2,2,2-Trifluoroethanol (TFE): TFE is a flammable liquid with a flash point of 29°C (84.2°F).[1][2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1] TFE has a wide explosive range, from a lower explosive limit (LEL) of 5.5% to an upper explosive limit (UEL) of 42%.[1][2]

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is combustible but not classified as a flammable liquid.[5] However, it will burn if exposed to an ignition source.

Reactivity and Incompatibility